1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-10(8-13-2)12(15-16)11-6-4-5-7-14-11/h4-7,9,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGVHVHQJLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Research Findings and Considerations
The use of biphasic solvent systems and low catalyst loadings reduces metal contamination in the final product, a critical factor for pharmaceutical applications.
Avoiding harsh acidic treatments (e.g., ethanolic HCl) preserves sensitive functional groups and improves yield.
Multi-step synthesis requires careful monitoring by chromatographic and spectroscopic methods (e.g., LC-MS, NMR) to ensure reaction completion and purity.
The synthetic routes are adaptable for scale-up in industrial settings due to simplified isolation and catalyst economy.
Chemical Reactions Analysis
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the pyrazole and pyridine rings can be targeted by electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The pyridine and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the pyrazole ring, which influence electronic properties, solubility, and molecular interactions.
Key Observations:
- Electron-Withdrawing Groups : The pyridin-2-yl group in the target compound provides electron-deficient aromaticity, facilitating π-π stacking in biological targets. In contrast, the 4-fluorophenyl analog () introduces electronegativity without significant steric hindrance.
- Solubility : The methoxyphenyl analog () may exhibit improved aqueous solubility due to its ether group, whereas the target compound’s pyridinyl group balances lipophilicity and polarity.
- Reactivity : The methylamine group in the target compound allows for derivatization (e.g., acrylamide formation in ), a feature shared with the methoxyphenyl analog.
Biological Activity
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a heterocyclic compound with a complex structure that includes a pyrazole ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 234.31 g/mol. The structure features an ethyl group at the 1-position of the pyrazole ring, a pyridine ring at the 3-position, and an N-methylmethanamine substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 234.31 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
- Introduction of the Pyridine Ring : A cyclization reaction involving β-ketoesters and aldehydes is commonly employed.
- Alkylation : The ethyl group is introduced through alkylation using ethyl halides.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and tumor progression. Research indicates that this compound may inhibit key enzymes associated with inflammation and cancer cell proliferation.
Anti-inflammatory Properties
Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the compound may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for controlling cell growth and proliferation.
Anticancer Activity
In vivo studies have shown that derivatives of this compound can suppress tumor growth in mouse xenograft models. The free-drug exposure levels significantly correlate with antitumor activity, suggesting that optimizing drug delivery could enhance efficacy in clinical settings.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Tumor Growth Inhibition :
-
Inflammation Model :
- In models of inflammation, this compound demonstrated significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(pyridin-2-yl)-1H-pyrazole | Lacks ethyl and amine groups | Limited anti-inflammatory effects |
| 3-Pyridylpyrazole | Exhibits anti-inflammatory properties | Moderate anticancer effects |
| 1-Ethylpyrazole | Simple structure; fewer functional groups | Minimal biological activity |
The presence of both ethyl and amine groups in this compound enhances its solubility and biological activity compared to its analogs.
Q & A
Basic: What are the recommended safety protocols for handling 1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended for higher concentrations .
- Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash with soap and water .
- Waste Disposal: Use licensed disposal services to prevent environmental contamination .
Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use NMR (400 MHz) in deuterated solvents (e.g., CDCl or DMSO-d) to identify proton environments, focusing on pyridinyl and pyrazole proton resonances (δ 7.1–8.6 ppm) .
- Mass Spectrometry (MS): Employ ESI-MS for molecular ion ([M+H]) detection and fragmentation pattern analysis. Calibrate using internal standards like sodium formate .
- Elemental Analysis: Validate purity via %C/H/N measurements, with deviations ≤0.3% indicating high purity .
Advanced: How can researchers address discrepancies between experimental and computational NMR chemical shift data for this compound?
Methodological Answer:
- Solvent Effects: Account for solvent polarity in computational models (e.g., using COSMO-RS) to align with experimental DMSO or CDCl shifts .
- Conformational Sampling: Perform DFT calculations (e.g., B3LYP/6-31G*) with Boltzmann weighting to model rotamer populations influencing shifts .
- Referencing: Calibrate experimental spectra using tetramethylsilane (TMS) and verify against databases like SDBS or HMDB .
Advanced: What strategies are recommended for optimizing reaction yields in the synthesis of pyrazole derivatives via Mannich reactions?
Methodological Answer:
- Microwave-Assisted Synthesis: Use Biotage® Initiator+ systems at 140°C for 15 minutes to enhance reaction efficiency and reduce side products .
- Catalyst Screening: Test NaSO as a desiccant in THF to drive imine formation, achieving >90% yield in intermediate steps .
- Purification: Employ flash chromatography (SiO, 60% EtOAc/hexane) or recrystallization in ethanol to isolate pure products .
Advanced: How can SHELX software be applied in the crystallographic analysis of this compound, and what are common pitfalls?
Methodological Answer:
- Structure Solution: Use SHELXD for phase problem resolution via dual-space methods, leveraging high-resolution (<1.0 Å) data for robust solutions .
- Refinement: Apply SHELXL with anisotropic displacement parameters (ADPs) for non-H atoms. Avoid overfitting by monitoring R values .
- Pitfalls:
Advanced: What in vitro assays are suitable for evaluating the bioactivity of pyrazole-containing compounds like this one?
Methodological Answer:
- Glucose Uptake Assay: Screen hepatocyte glucose uptake using radiolabeled 2-deoxyglucose, measuring activity at 10 mM glucose concentrations .
- Kinase Inhibition: Use fluorescence polarization (FP) assays with TR-FRET probes to assess binding to targets like glucokinase .
- Cytotoxicity: Perform MTT assays on HEK-293 cells, using 24–72 hour incubations and IC calculations .
Advanced: How can computational methods predict the reactivity of this compound in catalytic or ligand applications?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/def2-TZVP level to analyze frontier molecular orbitals (HOMO/LUMO) for redox activity .
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., TLR4), focusing on pyrazole/pyridinyl hydrogen bonding .
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Advanced: What are the challenges in reconciling conflicting toxicity data for pyrazole derivatives?
Methodological Answer:
- Dose-Response Curves: Use Hill slope models to compare acute toxicity (e.g., LD) across studies, ensuring consistent exposure routes (oral vs. dermal) .
- Metabolite Profiling: Perform LC-MS/MS to identify toxic metabolites (e.g., N-oxides) that may explain discrepancies .
- Species-Specific Effects: Validate in vitro results (e.g., HepG2 cells) with in vivo rodent models, adjusting for metabolic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
